Rivaroxaban, (R)-

Description

Properties

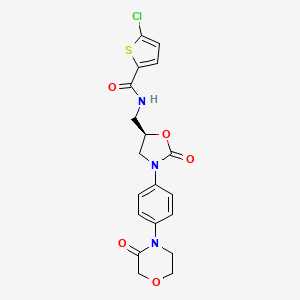

IUPAC Name |

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468042 | |

| Record name | 5-R-Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865479-71-6 | |

| Record name | Rivaroxaban, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-R-Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVAROXABAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of Rivaroxaban Enantiomers

Abstract

Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor, is a cornerstone in the management and prevention of thromboembolic disorders.[1][2] Its therapeutic efficacy is exclusively attributed to the (S)-enantiomer, which exhibits potent inhibitory activity against coagulant factor Xa (IC50 = 0.7 nM). The (R)-enantiomer, in stark contrast, is virtually inactive (IC50 = 2300 nM) and is considered a chiral impurity.[3] This significant disparity in pharmacological activity necessitates robust and efficient stereospecific synthetic strategies to produce the enantiomerically pure (S)-form, meeting stringent regulatory standards.[4][5] This guide provides an in-depth exploration of the prevalent stereospecific synthetic routes to Rivaroxaban, focusing on the underlying chemical principles, field-proven experimental protocols, and the analytical validation required to ensure enantiomeric purity. We will dissect two primary strategies: the utilization of the chiral pool and the application of asymmetric catalysis, offering researchers and drug development professionals a comprehensive technical resource.

The Imperative of Chirality in Rivaroxaban's Mechanism of Action

The molecular architecture of Rivaroxaban features a single stereogenic center within its oxazolidinone core. The spatial orientation of the substituents around this center dictates the molecule's ability to bind effectively to the active site of Factor Xa. Only the (S)-enantiomer can achieve the optimal conformation for potent inhibition, highlighting the critical importance of stereochemical control in its synthesis.[3][5][6] Consequently, the development of scalable, cost-effective, and highly stereoselective synthetic processes is a primary objective in the pharmaceutical manufacturing of Rivaroxaban.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure Rivaroxaban can be broadly categorized into two dominant strategies. The choice between these pathways often depends on factors such as the availability of starting materials, cost, scalability, and desired enantiomeric purity.

Strategy 1: Chiral Pool Synthesis - Building from an Enantiopure Foundation

This strategy leverages naturally occurring or readily available enantiopure starting materials to introduce the required stereocenter. This approach is often favored for its reliability and the high enantiomeric purity of the final product. A common and industrially relevant starting material is (R)-epichlorohydrin.[1][7][8][9]

Rationale and Key Transformations

The core logic is to transfer the existing chirality of the starting material to the oxazolidinone ring of Rivaroxaban. A key pathway involves the conversion of (R)-epichlorohydrin into an activated chiral intermediate, (R)-5-(chloromethyl)oxazolidin-2-one, which then undergoes coupling with the morpholinone-aniline fragment.[8] A significant advancement in this area is the use of a copper-catalyzed Goldberg coupling reaction, which facilitates the crucial C-N bond formation.[1][9]

Experimental Protocol: Synthesis via (R)-Epichlorohydrin

The following protocol is a synthesized representation based on established literature.[1][2]

Step 1: Synthesis of (R)-5-(chloromethyl)oxazolidin-2-one

-

To a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) at 60 °C, add (R)-epichlorohydrin (0.5 mol) dropwise over 30 minutes.

-

Maintain the mixture at 60 °C for 1 hour.

-

Remove the water under reduced pressure.

-

Add ethyl acetate (500 mL) to the residue, filter the mixture, and wash the filter cake with ethyl acetate (2 x 200 mL).

-

Combine the organic fractions, dry over Na2SO4, and concentrate to yield a white solid.

-

Recrystallize from ethyl acetate to obtain pure (R)-5-(chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of 4-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-2-one (Goldberg Coupling)

-

Prepare 4-phenylmorpholin-3-one separately via a prior Goldberg coupling of morpholin-3-one and bromobenzene.[1]

-

To a solution of 4-(4-aminophenyl)morpholin-3-one (prepared via nitration and reduction of 4-phenylmorpholin-3-one) and (R)-5-(chloromethyl)oxazolidin-2-one in a suitable solvent like dioxane, add a copper(I) iodide catalyst, a base such as potassium carbonate, and a ligand like 1,2-diaminocyclohexane.

-

Heat the mixture under an inert atmosphere (N2) at approximately 110 °C for 36-48 hours until completion.

-

After cooling, perform a standard aqueous workup and purify the product by column chromatography.

Step 3: Final Acylation to (S)-Rivaroxaban

-

The intermediate from Step 2 is typically an N-protected species (e.g., phthalimide) which must first be deprotected, often using hydrazine hydrate in ethanol, to yield the primary amine.[10]

-

Dissolve the resulting amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, in a solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add a base, such as triethylamine (TEA).

-

Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Upon completion, filter the mixture, wash the crude product, and purify by recrystallization from a suitable solvent system (e.g., acetic acid/ethanol) to yield enantiomerically pure (S)-Rivaroxaban.[2][10]

| Parameter | Reported Value | Source |

| Overall Yield | 39% (from (R)-epichlorohydrin) | [1][9] |

| Final Purity (HPLC) | >99.9% | [10] |

| (R)-enantiomer content | <0.15% | [10][11] |

Strategy 2: Asymmetric Catalysis - The Asymmetric Henry Reaction

An alternative and elegant approach is to construct the chiral center catalytically from achiral precursors. The asymmetric Henry (nitroaldol) reaction has emerged as a powerful tool for this purpose, enabling the synthesis of chiral nitroaldols which are versatile intermediates for the oxazolidinone core.[3][12][13]

Rationale and Mechanistic Insight

This strategy involves the reaction of an aldehyde with nitromethane, catalyzed by a chiral metal-ligand complex, to stereoselectively form a nitroalcohol.[3] The choice of catalyst is paramount for achieving high enantioselectivity. Copper(II) complexes with chiral ligands, such as 2-(pyridin-2-yl)imidazolidin-4-ones or bisoxazolines, have proven highly effective.[3][12] The resulting (R)-nitroaldol intermediate can then be transformed into the desired (S)-oxazolidinone ring of Rivaroxaban. This approach offers the advantage of building complexity and chirality in a single, efficient step.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is adapted from studies focusing on the development of this synthetic route.[3][12]

Step 1: Preparation of the Aldehyde Precursor

-

Start with commercially available 4-(4-aminophenyl)morpholin-3-one.

-

Perform a reductive amination with glyoxal dimethyl acetal, followed by acylation with ethyl chloroformate.

-

Hydrolyze the acetal to yield the key aldehyde intermediate.[12]

Step 2: Copper-Catalyzed Asymmetric Henry Reaction

-

In a reaction vessel under an inert atmosphere, dissolve the chiral ligand (e.g., (2R,5S)-2-(pyridine-2-yl)imidazolidine-4-one) and copper(II) acetate in a suitable solvent like isopropyl alcohol (IPA).

-

Stir the mixture to allow for complex formation.

-

Add the aldehyde precursor from Step 1 to the catalyst solution.

-

Add nitromethane and stir the reaction at a controlled temperature (e.g., room temperature) for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to isolate the chiral nitroaldol.

Step 3: Conversion to (S)-Rivaroxaban

-

Reduction: Reduce the nitro group of the nitroaldol intermediate to a primary amine using a standard hydrogenation procedure (e.g., H2 gas with a Palladium on carbon catalyst).

-

Cyclization: The resulting amino alcohol is cyclized to form the oxazolidin-2-one ring. This is often achieved using reagents like N,N'-Carbonyldiimidazole (CDI).

-

Acylation: The final acylation step is performed as described in section 3.2, Step 3, to yield (S)-Rivaroxaban.

| Catalyst System | Enantiomeric Excess (ee) | Source |

| Cu(II) Acetate / Chiral Imidazolidinone Ligand | 87% | [12] |

| Cu(II) / Chiral Bisoxazoline Ligand (IV) | 83-91% | [3] |

| Cu(II) / Ligand Ia | 83-91% | [3] |

| Cu(II) / Ligand IIa | 83-91% | [3] |

Trustworthiness: Analytical Verification of Enantiomeric Purity

The synthesis of a single enantiomer is incomplete without a robust, validated analytical method to confirm its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard technique.

The Self-Validating System

A trustworthy protocol is a self-validating one. Every synthesis must be followed by rigorous analysis to quantify the desired (S)-enantiomer and its unwanted (R)-enantiomer impurity. The United States Pharmacopeia (USP) provides a monograph for this analysis.[6][14]

Protocol: Chiral HPLC for Rivaroxaban Enantiomers

The following is a representative HPLC method based on the USP monograph.[6][14]

-

Column: A chiral stationary phase is required. Columns containing Cellulose tris-(3,5-dichlorophenylcarbamate) are specified, such as Lux i-Cellulose-5 or CHIRALPAK IC.[14]

-

Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 100% Acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

System Suitability: Prepare a solution containing both (S)-Rivaroxaban and the (R)-enantiomer standard. The system is suitable if the resolution between the two enantiomer peaks is not less than 1.5.[6][14]

-

Sample Preparation: Dissolve the synthesized Rivaroxaban product in the mobile phase to the appropriate concentration.

-

Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess (% ee).

Conclusion

The stereospecific synthesis of (S)-Rivaroxaban is a critical endeavor in medicinal and process chemistry, driven by the starkly different biological activities of its enantiomers. Both the chiral pool approach, particularly from (R)-epichlorohydrin, and asymmetric catalysis via the Henry reaction represent viable and powerful strategies. The chiral pool method offers a robust pathway with potentially higher enantiopurity derived directly from the starting material, while the asymmetric Henry reaction provides an elegant method for creating the stereocenter from achiral precursors with high enantiomeric excess. The selection of a specific route on an industrial scale will ultimately be governed by a combination of atom economy, process safety, cost of goods, and scalability. Regardless of the synthetic path chosen, rigorous analytical validation using chiral HPLC is a non-negotiable final step to ensure the quality, safety, and efficacy of this vital anticoagulant drug.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldncloudpublications.com [goldncloudpublications.com]

- 5. goldncloudpublications.com [goldncloudpublications.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]

- 11. WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. phenomenex.com [phenomenex.com]

The Unseen Counterpart: A Technical Guide to the Biological Activity of Rivaroxaban's (R)-enantiomer

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a direct Factor Xa (FXa) inhibitor, is a cornerstone of modern anticoagulant therapy. Marketed as the pure (S)-enantiomer, its efficacy and safety profile are well-documented. However, the presence of its stereoisomer, the (R)-enantiomer, as a potential impurity necessitates a thorough understanding of its biological activity. This technical guide provides an in-depth exploration of the (R)-enantiomer of Rivaroxaban, from its stereoselective synthesis and analytical separation to its pharmacological profile. We will delve into the critical differences in bioactivity between the two enantiomers, underscoring the paramount importance of stereochemical purity in drug development and manufacturing.

Introduction: The Significance of Chirality in Rivaroxaban's Anticoagulant Action

Rivaroxaban's therapeutic effect is derived from its potent and selective inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1] The molecule possesses a single chiral center, giving rise to two enantiomers: the pharmacologically active (S)-enantiomer and its mirror image, the (R)-enantiomer. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacokinetics, pharmacodynamics, and toxicology. In the case of Rivaroxaban, only the (S)-enantiomer demonstrates the desired therapeutic effect, while the (R)-enantiomer is considered a process-related impurity that must be carefully controlled.[2] This guide will elucidate the scientific basis for this stereoselectivity.

Stereoselective Synthesis and Enantiomeric Separation

The production of enantiomerically pure Rivaroxaban is a critical aspect of its manufacturing process. Various synthetic strategies have been developed to achieve high stereoselectivity.

Asymmetric Synthesis of the Chiral Core

One common approach involves the asymmetric Henry reaction to introduce the stereogenic center early in the synthesis. This method utilizes a chiral catalyst to control the formation of the desired stereoisomer.

Protocol 1: Asymmetric Henry Reaction for Chiral Intermediate Synthesis

-

Catalyst Preparation: Prepare a copper(II) acetate and (2R,5S)-2-(pyridine-2-yl)imidazolidine-4-one complex as the chiral catalyst.

-

Reaction Setup: In a reaction vessel, dissolve N-(4-aminophenyl)morpholin-3-one and the chiral catalyst in an appropriate solvent.

-

Addition of Reagents: Cool the mixture and add the aldehyde substrate.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the resulting chiral nitroaldol intermediate by column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

To ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements, a validated chiral HPLC method is essential for the separation and quantification of the (R)-enantiomer.

Protocol 2: Chiral HPLC Separation of Rivaroxaban Enantiomers

-

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol (50:50 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[3]

-

Detection: UV at 250 nm.

-

Sample Preparation: Dissolve the Rivaroxaban sample in the mobile phase.

-

Injection Volume: 20 µL.

-

Analysis: The (R)-enantiomer will elute at a different retention time than the (S)-enantiomer, allowing for their separation and quantification. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) for the (R)-enantiomer.[3]

Caption: Workflow for Stereoselective Synthesis and Chiral Separation of Rivaroxaban.

Biological Activity Profile of the (R)-enantiomer

The fundamental difference in the biological activity between the (S) and (R) enantiomers of Rivaroxaban lies in their interaction with the active site of Factor Xa.

Factor Xa Inhibitory Activity

The (S)-enantiomer of Rivaroxaban is a potent inhibitor of Factor Xa, with a reported Ki of 0.4 nM and an IC50 of 0.7 nM.[4] In stark contrast, the (R)-enantiomer exhibits virtually no inhibitory activity against Factor Xa. A simulation study has shown that the (R)-enantiomer has an extremely low association rate constant (kon) of 0.0774 nM⁻¹s⁻¹, which explains its lack of effect on Factor Xa activity.[5]

| Enantiomer | Factor Xa Ki (nM) | Factor Xa IC50 (nM) | Association Rate Constant (kon) (nM⁻¹s⁻¹) |

| (S)-Rivaroxaban | 0.4[4] | 0.7[4] | High (Implied) |

| (R)-Rivaroxaban | Not Reported (Inactive) | >10,000 (Implied) | 0.0774[5] |

Table 1: Comparative in vitro activity of Rivaroxaban enantiomers against Factor Xa.

Protocol 3: In Vitro Factor Xa Chromogenic Assay

-

Reagent Preparation: Prepare a solution of purified human Factor Xa, a chromogenic substrate specific for Factor Xa, and a buffer solution.

-

Incubation: In a 96-well plate, incubate varying concentrations of the test compound ((R)- or (S)-Rivaroxaban) with Factor Xa for a defined period.

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate.

-

Measurement: Measure the absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Effects on Coagulation Parameters

The potent inhibition of Factor Xa by (S)-Rivaroxaban leads to a concentration-dependent prolongation of clotting times, which can be measured by assays such as the Prothrombin Time (PT) and, to a lesser extent, the activated Partial Thromboplastin Time (aPTT).[6] Consistent with its lack of Factor Xa inhibition, the (R)-enantiomer does not affect these coagulation parameters.[5]

References

- 1. Rivaroxaban | Factor Xa | Thrombin | TargetMol [targetmol.com]

- 2. US7816355B1 - Processes for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

- 3. US20210267908A1 - Pharmaceutical compositions of rivaroxaban - Google Patents [patents.google.com]

- 4. WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

The (R)-Isomer of Rivaroxaban: An In-Depth Pharmacological Profile and Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a potent, orally bioavailable direct inhibitor of Factor Xa (FXa), is a cornerstone of modern anticoagulant therapy. Marketed as the pure (S)-enantiomer, its efficacy and safety profile are well-established. However, the pharmacological identity of its stereoisomer, the (R)-enantiomer, is less comprehensively documented in readily accessible literature. This technical guide provides an in-depth examination of the pharmacological profile of the (R)-isomer of Rivaroxaban, contextualized by a direct comparison with its therapeutically active (S)-counterpart. We will delve into the stereoselective synthesis and analysis, the profound differences in FXa inhibition, and provide detailed protocols for the experimental evaluation of these enantiomers. This document serves as a critical resource for researchers in drug development, pharmacology, and medicinal chemistry, underscoring the pivotal role of stereochemistry in drug action.

Introduction: The Stereochemical Imperative of Rivaroxaban

Rivaroxaban's therapeutic success is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Rivaroxaban and (R)-Rivaroxaban. The anticoagulant activity resides almost exclusively in the (S)-isomer, which is the marketed drug.[1] The (R)-isomer is considered a chiral impurity, and its presence in the final drug product is strictly controlled.[2][3] Understanding the pharmacological profile of the (R)-isomer is not merely an academic exercise; it is fundamental to ensuring the quality, safety, and efficacy of Rivaroxaban. This guide will illuminate the stark contrast in the biological activity of these two molecules, providing a robust framework for their scientific investigation.

Stereoselective Synthesis and Chiral Analysis

The profound difference in pharmacological activity between the enantiomers necessitates a synthetic route that is highly stereoselective for the (S)-isomer, minimizing the formation of the (R)-isomer.

Principles of Stereoselective Synthesis

Several synthetic strategies have been developed to achieve high enantiomeric purity of (S)-Rivaroxaban. A common approach involves the use of a chiral starting material, such as (S)-epichlorohydrin, which establishes the desired stereochemistry early in the synthetic sequence. Another strategy employs asymmetric synthesis, where a chiral catalyst is used to induce the formation of the (S)-enantiomer with high selectivity. For instance, the asymmetric Henry reaction has been explored as a key step in the synthesis of Rivaroxaban, utilizing chiral catalysts to control the stereochemical outcome.[1][4]

The overarching goal of these synthetic methodologies is to produce (S)-Rivaroxaban with an enantiomeric excess (e.e.) that meets the stringent requirements of regulatory authorities, typically with the (R)-isomer content below 0.15%.

Analytical Methods for Chiral Separation

The ability to accurately quantify the enantiomeric purity of Rivaroxaban is critical for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the (R)- and (S)-isomers.

Key Features of Chiral HPLC Methods for Rivaroxaban:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. For example, a Chiralcel OD-H column has been shown to effectively resolve the enantiomers.[5][6][7]

-

Mobile Phase: The choice of mobile phase is crucial for achieving optimal separation. A mixture of n-hexane and isopropanol is a common mobile phase system.[5][6][7]

-

Detection: Ultraviolet (UV) detection is typically used to monitor the elution of the enantiomers.

The successful separation of the enantiomers allows for the precise determination of the (R)-isomer as an impurity in the bulk drug substance.[8][9]

Comparative Pharmacological Profile: (S)-Rivaroxaban vs. (R)-Rivaroxaban

The pharmacological activity of Rivaroxaban is almost exclusively attributed to the (S)-enantiomer. The (R)-isomer exhibits a dramatically reduced affinity for and inhibition of Factor Xa.

Differential Inhibition of Factor Xa

The primary mechanism of action of Rivaroxaban is the direct, competitive inhibition of both free and prothrombinase-bound Factor Xa.[7] This inhibition prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade.

The stereochemistry at the chiral center of Rivaroxaban dictates its ability to bind effectively to the active site of Factor Xa. The (S)-enantiomer adopts a conformation that allows for optimal interaction with the S1 and S4 binding pockets of the enzyme. Conversely, the (R)-enantiomer's stereochemistry likely results in a steric clash or suboptimal orientation within the active site, leading to significantly weaker binding and, consequently, negligible inhibitory activity.

The following table summarizes the quantitative differences in the pharmacological parameters of the two enantiomers.

| Parameter | (S)-Rivaroxaban | (R)-Rivaroxaban | Fold Difference (S vs. R) |

| IC50 (Factor Xa) | 0.7 nM[1] | 2300 nM[1] | >3000-fold |

| Ki (Factor Xa) | 0.4 nM[5][8][9][10] | Not Reported | - |

| kon (on-rate) | 1.7 x 10^7 M-1s-1[5][8][10] | Not Reported | - |

| koff (off-rate) | 5 x 10^-3 s-1[5][8][10] | Not Reported | - |

Table 1: Comparative Pharmacological Parameters of Rivaroxaban Enantiomers.

The stark difference in the IC50 values unequivocally demonstrates that the (R)-isomer is a significantly less potent inhibitor of Factor Xa.

Diagram 1: Differential Binding of Rivaroxaban Enantiomers to Factor Xa

Caption: Differential binding of Rivaroxaban enantiomers to the Factor Xa active site.

Pharmacokinetic and Pharmacodynamic Considerations

The predictable pharmacokinetic and pharmacodynamic profile of (S)-Rivaroxaban allows for fixed-dosing regimens without the need for routine coagulation monitoring.[9] The presence of the (R)-isomer as an impurity does not alter this clinical paradigm, as its contribution to the overall pharmacological effect is negligible.

Experimental Protocols for Enantiomer Characterization

The following protocols provide a framework for the experimental evaluation of the anticoagulant activity of Rivaroxaban and its enantiomers.

Chromogenic Anti-Factor Xa Assay

This assay directly measures the inhibition of Factor Xa activity and is the preferred method for quantifying the pharmacodynamic effect of Rivaroxaban.

Principle:

The assay is based on the principle that Rivaroxaban in a plasma sample will inhibit a known amount of exogenous Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the concentration of Rivaroxaban in the sample.

Step-by-Step Protocol:

-

Sample Preparation:

-

Collect blood samples in 3.2% sodium citrate tubes.

-

Prepare platelet-poor plasma (PPP) by double centrifugation.

-

Prepare a standard curve by spiking known concentrations of (S)-Rivaroxaban or (R)-Rivaroxaban into pooled normal plasma.

-

-

Assay Procedure (can be automated):

-

Incubate a pre-determined volume of the plasma sample (or standard) with a known excess of Factor Xa at 37°C.

-

Add a chromogenic substrate specific for Factor Xa to the mixture.

-

Monitor the change in absorbance at the appropriate wavelength (typically 405 nm) over a fixed period.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values against the known concentrations of the Rivaroxaban standards.

-

Determine the concentration of Rivaroxaban in the unknown samples by interpolating their absorbance values on the standard curve.

-

Calculate the IC50 value by plotting the percentage of Factor Xa inhibition against the logarithm of the Rivaroxaban concentration and fitting the data to a sigmoidal dose-response curve.

-

Diagram 2: Workflow for Chromogenic Anti-Factor Xa Assay

Caption: Experimental workflow for the chromogenic anti-Factor Xa assay.

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin). It is sensitive to the activity of the extrinsic and common pathways of the coagulation cascade, including Factor Xa.

Principle:

Rivaroxaban prolongs the PT in a concentration-dependent manner. However, the sensitivity of the PT assay to Rivaroxaban can vary significantly depending on the thromboplastin reagent used. Therefore, while the PT can be used to detect the presence of Rivaroxaban, it is not recommended for precise quantification of its anticoagulant effect.

Step-by-Step Protocol:

-

Sample Preparation:

-

Collect blood samples in 3.2% sodium citrate tubes.

-

Prepare platelet-poor plasma (PPP) by centrifugation.

-

-

Assay Procedure (typically performed on a coagulometer):

-

Pre-warm the plasma sample to 37°C.

-

Add a pre-warmed thromboplastin-calcium chloride reagent to the plasma sample.

-

Measure the time (in seconds) until a fibrin clot is formed.

-

-

Data Interpretation:

-

Compare the PT of the test sample to the normal reference range.

-

A prolonged PT in a patient taking Rivaroxaban indicates an anticoagulant effect.

-

For research purposes, the concentration-dependent effect of each enantiomer on PT can be evaluated by spiking known concentrations into pooled normal plasma.

-

Conclusion

The pharmacological profile of the (R)-isomer of Rivaroxaban is characterized by a profound lack of anticoagulant activity compared to its therapeutically active (S)-enantiomer. The more than 3000-fold higher IC50 for Factor Xa inhibition underscores the critical importance of stereochemistry in the design and development of targeted therapies. A thorough understanding of the distinct properties of each enantiomer is essential for ensuring the quality, safety, and efficacy of Rivaroxaban. The synthetic and analytical methodologies, along with the pharmacological assays detailed in this guide, provide a comprehensive framework for the scientific investigation of Rivaroxaban and its stereoisomers. This knowledge is paramount for researchers and professionals dedicated to advancing the field of anticoagulant therapy.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamic Study of Parallel Groups Comparing the Effect of Rivaroxaban 20 Mg (Laboratorios Leti, S.A.V.) vs Rivaroxaban 20 Mg (Bayer Laboratories) on Prothrombin Time [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Mechanism of Action of Rivaroxaban on Factor Xa

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the molecular interactions governing the inhibition of Factor Xa by rivaroxaban, the active S-enantiomer. While the query specified the (R)-enantiomer, it is scientifically established that the (S)-enantiomer of rivaroxaban is the pharmacologically active molecule responsible for its anticoagulant effect. This document will, therefore, focus on the well-characterized (S)-rivaroxaban, providing a foundation built on empirical data and structural biology to inform advanced research and development.

Introduction: The Central Role of Factor Xa and the Innovation of Direct Oral Anticoagulants

The coagulation cascade is a meticulously regulated enzymatic process essential for hemostasis. A critical juncture in this cascade is the activation of Factor X to its enzymatic form, Factor Xa (FXa). FXa is responsible for the conversion of prothrombin to thrombin, the final effector protease that leads to fibrin clot formation. Due to its pivotal position, FXa has become a prime target for anticoagulant therapies.

Rivaroxaban emerged as a first-in-class direct oral anticoagulant (DOAC) that offers a significant advancement over traditional therapies like warfarin. Its mechanism, characterized by direct, selective, and reversible inhibition of FXa, provides a more predictable pharmacokinetic and pharmacodynamic profile. Understanding the precise mechanism of action at a molecular level is paramount for the development of next-generation anticoagulants and for optimizing the clinical application of existing agents.

The Stereoselective Nature of Rivaroxaban's Activity

Rivaroxaban possesses a chiral center, leading to the existence of two enantiomers: (S)-rivaroxaban and (R)-rivaroxaban. It is the (S)-enantiomer that is the active pharmaceutical ingredient. The (R)-enantiomer is considered an impurity and exhibits significantly lower inhibitory activity against Factor Xa. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the inhibitor's functional groups and their specific interactions with the active site of the FXa enzyme.

Molecular Mechanism of Factor Xa Inhibition

Rivaroxaban functions as a potent and selective direct inhibitor of Factor Xa. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin), rivaroxaban binds directly to the active site of both free FXa and FXa complexed in the prothrombinase complex. This direct action ensures a rapid onset of anticoagulation.

The inhibition is reversible, which is a key feature of its pharmacological profile. The binding of rivaroxaban to the FXa active site is non-covalent, primarily driven by hydrophobic interactions and hydrogen bonds.

Binding Kinetics and Affinity

The interaction between rivaroxaban and Factor Xa is characterized by high affinity and rapid binding kinetics. The inhibition constant (Ki) for rivaroxaban against human Factor Xa is exceptionally low, in the sub-nanomolar range, indicating a very strong binding interaction.

| Parameter | Value | Source |

| Inhibition Constant (Ki) | 0.4 nM | |

| IC50 (human FXa) | 21 nM | |

| Association Rate Constant (kon) | 1.7 x 10^7 M^-1s^-1 | |

| Dissociation Rate Constant (koff) | 5 x 10^-3 s^-1 |

Table 1: Key kinetic parameters for the interaction of rivaroxaban with human Factor Xa.

The high association rate constant (kon) contributes to the rapid onset of action, while the slow dissociation rate constant (koff) ensures a sustained inhibitory effect.

Structural Basis of High-Affinity Binding

X-ray crystallography studies have provided a detailed atomic-level view of how rivaroxaban docks into the active site of Factor Xa. The inhibitor occupies the S1 and S4 binding pockets of the enzyme, which are crucial for substrate recognition and catalysis.

-

S1 Pocket Interaction: The morpholinone ring of rivaroxaban extends into the deep, negatively charged S1 pocket, a characteristic feature of Factor Xa. This pocket is typically occupied by the side chain of arginine residues in the natural substrate, prothrombin.

-

S4 Pocket Interaction: The chlorothiophene moiety of rivaroxaban binds to the S4 pocket, a larger, more hydrophobic pocket. This interaction is a key determinant of the inhibitor's selectivity for Factor Xa over other serine proteases like thrombin.

The following diagram illustrates the key binding interactions of rivaroxaban within the Factor Xa active site.

The Genesis of a Stereospecific Factor Xa Inhibitor: A Technical Guide to the Discovery and Development of Rivaroxaban

Abstract

This in-depth technical guide delineates the multifaceted journey of Rivaroxaban, from its conceptualization as a selective anticoagulant to its realization as a clinically pivotal chiral drug. We will navigate the intricate landscape of its discovery, focusing on the rationale behind targeting Factor Xa and the pivotal structure-activity relationship (SAR) studies that sculpted its molecular architecture. A significant emphasis is placed on the stereoselective synthesis of the active (S)-enantiomer, elucidating the chemical strategies employed to ensure high enantiomeric purity. Furthermore, this guide provides detailed experimental protocols for a representative enantioselective synthetic route and the analytical methodologies for chiral purity assessment, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of anticoagulant therapy.

Introduction: The Quest for a Superior Anticoagulant

For decades, the landscape of oral anticoagulation was dominated by vitamin K antagonists like warfarin. While effective, their narrow therapeutic window, numerous drug-food interactions, and the need for frequent monitoring presented significant clinical challenges. This unmet need spurred the search for novel oral anticoagulants with more predictable pharmacokinetic and pharmacodynamic profiles.[1] The coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot, presented multiple potential targets. Among these, Factor Xa (FXa), a serine protease at the convergence of the intrinsic and extrinsic pathways, emerged as a particularly promising target.[2] Its inhibition offered a targeted approach to attenuating thrombin generation, the central effector of coagulation.[3]

Rivaroxaban, developed by Bayer, was born out of this pursuit and became the first orally active direct Factor Xa inhibitor to gain regulatory approval.[3] A key feature of its development was the recognition and meticulous control of its stereochemistry. Rivaroxaban possesses a single chiral center, and its pharmacological activity resides almost exclusively in the (S)-enantiomer. This guide will dissect the critical aspects of its discovery and development, with a particular focus on the challenges and triumphs of its journey as a chiral drug.

Mechanism of Action: Direct and Selective Inhibition of Factor Xa

Rivaroxaban exerts its anticoagulant effect by directly and selectively inhibiting Factor Xa.[3] Unlike indirect inhibitors, which require a cofactor like antithrombin III, Rivaroxaban binds directly to the active site of both free Factor Xa and Factor Xa complexed within the prothrombinase complex.[3] This competitive inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[4]

dot

Caption: The Coagulation Cascade and the Site of Rivaroxaban Action.

The high selectivity of Rivaroxaban for Factor Xa over other serine proteases minimizes off-target effects.[4] This targeted mechanism of action contributes to its predictable anticoagulant response, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.[1]

The Discovery Trajectory: From Lead Optimization to a Chiral Drug Candidate

The development of Rivaroxaban was a testament to systematic drug discovery, beginning with high-throughput screening to identify initial hits against Factor Xa. Subsequent lead optimization focused on improving potency, selectivity, and oral bioavailability. Structure-activity relationship (SAR) studies were instrumental in refining the molecular scaffold.

A pivotal moment in the development of Rivaroxaban was the recognition of the critical role of the stereocenter in its oxazolidinone core. It was discovered that the (S)-enantiomer exhibited significantly greater inhibitory activity against Factor Xa compared to the (R)-enantiomer. This stereospecificity necessitated the development of synthetic strategies that could produce the desired (S)-enantiomer with high enantiomeric excess.

Enantioselective Synthesis of (S)-Rivaroxaban: A Step-by-Step Protocol

The industrial synthesis of Rivaroxaban has evolved to prioritize efficiency, safety, and enantiomeric purity. Several synthetic routes have been developed, many of which utilize a chiral pool approach, starting from a readily available chiral building block. Below is a representative multi-step synthesis adapted from patented industrial processes.[1]

Experimental Protocol: A Representative Enantioselective Synthesis

This protocol outlines a common strategy for the synthesis of (S)-Rivaroxaban, commencing with the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide.

Step 1: Synthesis of 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)-phenylamino]propyl}isoindol-1,3-dione

-

Reaction Setup: In a suitable reactor, charge 10.0 kg of 4-(4-aminophenyl)morpholin-3-one, 13.0 kg of (S)-(+)-N-(2,3-epoxypropyl)phthalimide, and 170 kg of methanol.

-

Reaction Conditions: Heat the mixture to approximately 60°C and maintain this temperature for 20 hours.

-

Work-up and Isolation: Cool the reaction mixture to 0-10°C to induce precipitation. Filter the solid product and wash with 30.0 kg of methanol. Dry the product under vacuum to yield the desired intermediate.

-

Expected Yield: Approximately 82.7%.[1]

-

Step 2: Cyclization to 2-{(S)-2-oxo-3-[4-(3-oxo-morpholine-4-yl)phenyl]-oxazolidine-5-yl-methyl}-isoindol-1,3-dione

-

Reaction Setup: Charge 17.0 kg of the product from Step 1, 170 kg of chlorobenzene, and 8.5 kg of N,N'-carbonyldiimidazole into a reactor.

-

Reaction Conditions: Heat the mixture to about 100°C and maintain for 4 hours.

-

Work-up and Isolation: Cool the reaction mixture to 0-10°C. Filter the product, wash with 34.0 kg of chlorobenzene, and dry to obtain the cyclized product.

-

Expected Yield: Approximately 93.8%.[1]

-

Step 3: Deprotection to (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholine-3-one nitrate

-

Reaction Setup: Charge 20.4 kg of a 40% aqueous solution of methylamine into a reactor. Add the product from Step 2.

-

Reaction Conditions: Heat the mixture to approximately 60°C and maintain for 3 hours.

-

Work-up and Salification: Distill the reaction mixture under vacuum to a dense residue. Add 170 kg of ethanol and 34.0 kg of water to the residue. To this mixture, add an aqueous solution of nitric acid at approximately 25°C to form the nitrate salt.

-

Isolation: Cool the mixture to precipitate the product. Filter, wash with ethanol, and dry to obtain the amine nitrate salt.

-

Expected Yield: Approximately 76.9%.[1]

-

Step 4: Final Acylation to (S)-Rivaroxaban

-

Reaction Setup: In a reactor, suspend 11.0 kg of the product from Step 3 in 88.0 kg of methylene chloride and add 11.0 kg of triethylamine.

-

Acylation: Cool the suspension to 10-20°C and add a solution of 5-chlorothiophene-2-carbonyl chloride.

-

Reaction and Work-up: Maintain the temperature at 10-20°C for approximately one hour. Add 55.0 kg of water.

-

Isolation and Purification: Separate the solid product by centrifugation, wash with water, and dry. The crude Rivaroxaban can be further purified by recrystallization.

-

Expected Purity: >99.85% with an enantiomeric purity of >99.9%.[1]

-

dot

Caption: Enantioselective Synthesis Workflow for Rivaroxaban.

Chiral Purity Analysis: Ensuring Stereochemical Integrity

Given the stereospecific activity of Rivaroxaban, rigorous control and analysis of its enantiomeric purity are paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for separating and quantifying the (S)- and (R)-enantiomers.

Experimental Protocol: Chiral HPLC Method for Rivaroxaban

This protocol is based on the United States Pharmacopeia (USP) monograph for Rivaroxaban chiral purity analysis.[5]

Chromatographic Conditions:

| Parameter | Value |

| Column | Lux® 5 µm Cellulose-1 or equivalent |

| Mobile Phase | Acetonitrile and Ethanol |

| Flow Rate | Isocratic |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

Sample Preparation:

-

System Suitability Solution: Prepare a solution containing 0.4 mg/mL of USP Rivaroxaban Reference Standard (RS) and 0.004 mg/mL of USP Rivaroxaban R-Enantiomer RS. Dissolve the standards in a suitable volume of acetonitrile and dilute to the final volume with ethanol.[5]

-

Test Solution: Prepare a solution of the Rivaroxaban sample to be tested at a concentration of 0.4 mg/mL in the same diluent as the System Suitability Solution.

System Suitability Requirements:

-

Resolution: The resolution between the (R)-enantiomer and (S)-Rivaroxaban peaks should be not less than 1.5.[5]

-

Symmetry Factor: The symmetry factor for the (S)-Rivaroxaban peak should be not more than 1.5.[5]

Analysis:

-

Inject the diluent as a blank.

-

Inject the System Suitability Solution and verify that the system suitability requirements are met.

-

Inject the Test Solution.

-

Calculate the percentage of the (R)-enantiomer in the Rivaroxaban sample.

Pharmacokinetics and Pharmacodynamics: A Predictable Profile

Rivaroxaban exhibits a predictable pharmacokinetic and pharmacodynamic profile, which is a key advantage over older anticoagulants.

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | 80-100% (10 mg dose) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [6] |

| Plasma Protein Binding | ~92-95% | [7] |

| Terminal Half-life | 5-9 hours (young adults), 11-13 hours (elderly) | [7] |

| Metabolism | ~50% via CYP3A4/5, CYP2J2, and CYP-independent mechanisms | [6] |

| Excretion | ~2/3 metabolized, 1/3 excreted unchanged in urine | [6] |

Pharmacodynamic Effects

The anticoagulant effect of Rivaroxaban is closely correlated with its plasma concentration.[6] Inhibition of Factor Xa activity can be described by an Emax model, while the prolongation of prothrombin time (PT) follows a linear model.[6]

Conclusion: A Triumph of Rational Drug Design and Chiral Chemistry

The discovery and development of Rivaroxaban represent a significant advancement in anticoagulant therapy. Its success is a culmination of rational drug design, a deep understanding of the coagulation cascade, and meticulous attention to stereochemistry. The development of efficient and robust enantioselective synthetic routes and analytical methods has been crucial in delivering a safe and effective chiral drug to patients worldwide. This technical guide has provided a comprehensive overview of these key aspects, offering valuable insights for professionals in the field of drug discovery and development.

References

- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102702186B - The synthetic method of rivaroxaban - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis method of rivaroxaban - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Rivaroxaban

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Enantiomeric Purity in Drug Development

Rivaroxaban, commercially available as the (S)-enantiomer, is a cornerstone in anticoagulant therapy, effectively inhibiting Factor Xa.[1][2][3][4] In the rigorous landscape of pharmaceutical development, the characterization of not just the active pharmaceutical ingredient (API), but also its stereoisomers, is paramount. This guide provides a detailed exploration of the physicochemical properties of (R)-Rivaroxaban. A thorough understanding of this enantiomer is critical for the development of robust analytical methods to ensure the enantiomeric purity of the final drug product, a key requirement for safety and efficacy.

Core Molecular and Physical Attributes

A foundational understanding of the basic physicochemical properties of (R)-Rivaroxaban is the starting point for any in-depth analysis.

| Property | Value | Source(s) |

| IUPAC Name | (R)-5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | [1] |

| CAS Number | 366789-02-8 (for S-enantiomer, often used generically) | [2] |

| Molecular Formula | C₁₉H₁₈ClN₃O₅S | [2][4] |

| Molecular Weight | 435.88 g/mol | [1][4] |

| Appearance | White to yellowish powder | [2] |

| Melting Point | Approximately 228-232°C | [2][5][6] |

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

Rivaroxaban is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1][3] The solubility of (R)-Rivaroxaban is a critical factor influencing its absorption and is practically insoluble in aqueous media across a pH range of 1 to 9.[1][2]

Table of Solubilities:

| Solvent | Solubility | Source(s) |

| Aqueous Media (pH 1-9) | 5–7 mg/L (practically insoluble) | [1][2] |

| DMSO | ≥13.9 mg/mL | [2][7] |

| Polyethylene Glycol 400 | Slightly soluble | [1][2] |

| Ethanol | Insoluble | [7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess of (R)-Rivaroxaban is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The suspension is centrifuged to separate the undissolved solid.

-

Quantification: An aliquot of the supernatant is carefully removed, diluted, and analyzed using a validated HPLC method to determine the concentration of the dissolved compound.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining equilibrium solubility.

Polymorphism: The Impact of Crystal Form on Drug Performance

The ability of a compound to exist in different crystalline forms, known as polymorphism, can significantly affect its physical and chemical properties, including solubility and stability.[8][9] Rivaroxaban is known to exist in several polymorphic forms, with Form I being the thermodynamically stable form used in the commercial product.

Key Techniques for Polymorph Characterization:

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and detects phase transitions.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies differences in molecular vibrations within the crystal lattice.

Experimental Protocol: X-Ray Powder Diffraction (XRPD) Analysis

XRPD is a powerful, non-destructive technique for the identification of crystalline phases.[10][11]

Methodology:

-

Sample Preparation: A small amount of the (R)-Rivaroxaban powder is gently ground to ensure random orientation of the crystals.[12]

-

Mounting: The powdered sample is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffractogram is compared with reference patterns of known polymorphs to identify the crystalline form.

Diagram: XRPD Analysis Workflow

Caption: Workflow for polymorph identification via XRPD.

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[13][14] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[15][16]

Summary of Expected Degradation Behavior:

| Stress Condition | Expected Outcome |

| Acid/Base Hydrolysis | Susceptible to hydrolysis of the amide and morpholinone moieties. |

| Oxidation | Potential for oxidation, for example, at the morpholinone ring. |

| Thermal | Degradation at elevated temperatures. |

| Photolysis | Potential for degradation upon exposure to light. |

Experimental Protocol: Forced Degradation Study

A well-designed forced degradation study is essential for developing stability-indicating analytical methods.[17]

Methodology:

-

Sample Preparation: Solutions of (R)-Rivaroxaban are prepared in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Stress Application: The solutions are exposed to the respective stress conditions for a defined period. For thermal and photolytic studies, the solid drug is exposed to heat and light, respectively.

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products. The goal is to achieve 5-20% degradation.[13][16]

Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Dissociation Constant (pKa)

Rivaroxaban is a non-ionizable compound within the physiological pH range.[18] It has a predicted pKa value of approximately 13.4, indicating that it will not significantly ionize under normal physiological conditions.[18] This has implications for its absorption, which is not expected to be significantly influenced by the pH of the gastrointestinal tract.

Conclusion

The physicochemical properties of (R)-Rivaroxaban are integral to the development and control of the therapeutically active (S)-enantiomer. A comprehensive understanding of its solubility, polymorphism, and stability is essential for creating robust analytical methods that can accurately and reliably ensure the enantiomeric purity and quality of the final drug product. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivaroxaban CAS#: 366789-02-8 [m.chemicalbook.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rivaroxaban, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Preparation, characterization, and pharmacokinetics of rivaroxaban cocrystals with enhanced in vitro and in vivo properties in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation - MedCrave online [medcraveonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. icdd.com [icdd.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. onyxipca.com [onyxipca.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. pharmadekho.com [pharmadekho.com]

- 17. sgs.com [sgs.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of (R)-Rivaroxaban

Introduction: The Imperative of Stability in a Novel Anticoagulant

Rivaroxaban, chemically known as (S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl-methyl}thiophen-2-carboxamide, is a potent, orally active, and direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Marketed as Xarelto®, its role in preventing and treating thromboembolic disorders is pivotal.[1][3] The complex molecular structure of Rivaroxaban, featuring oxazolidinone and morpholine rings, while effective, presents challenges regarding its chemical stability.[4]

Understanding the stability of an active pharmaceutical ingredient (API) like Rivaroxaban is not merely a regulatory formality; it is fundamental to ensuring its safety, quality, and efficacy throughout its shelf life. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.[4][5] This guide provides a comprehensive technical overview of the stability profile of (R)-Rivaroxaban, detailing its degradation pathways under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. We will explore the causality behind its degradation, present validated analytical methodologies for its assessment, and discuss the implications for drug development and formulation.

Forced Degradation: Unveiling the Intrinsic Stability of Rivaroxaban

Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the drug substance to conditions more severe than accelerated storage to deliberately induce degradation. The primary goal is to identify the likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.[3][6] For Rivaroxaban, studies have consistently shown marked susceptibility to hydrolytic and oxidative stress, while demonstrating relative resilience to thermal and photolytic conditions.[2][3][7][8]

Logical Workflow for Forced Degradation Analysis

The process of evaluating a drug's stability follows a systematic workflow. This ensures that all potential degradation pathways are investigated and that the analytical method used can reliably distinguish the intact drug from its byproducts.

Caption: Workflow for Rivaroxaban Forced Degradation Studies.

Degradation Pathways of (R)-Rivaroxaban

Hydrolytic Degradation (Acidic and Basic Conditions)

Rivaroxaban is extremely sensitive to hydrolysis, particularly in acidic and basic environments.[2][8][9] This vulnerability is primarily due to the presence of amide and oxazolidinone functional groups in its structure, which are susceptible to cleavage.

Acid Hydrolysis: Under acidic conditions (e.g., 0.01 N HCl at 75°C for 24 hours), Rivaroxaban undergoes significant degradation.[3] Studies have identified two principal degradation products (DPs), often designated DP2 and DP3.[10][11] The degradation is pronounced, with one study reporting a 28% loss of the active drug after 72 hours in 0.1 N HCl.[10][12] Another report noted that using 0.5 N HCl at 80°C for 4 hours resulted in no observable degradation product peak, suggesting that harsher conditions might lead to complete degradation into smaller, less detectable fragments, highlighting the importance of optimizing stress conditions to achieve a target degradation of 5-20%.[13]

Base Hydrolysis: The drug is even more susceptible to degradation under basic conditions.[3] Treatment with 0.01 N NaOH at 75°C for just one hour is sufficient to induce optimal degradation for analytical studies.[3] Base-catalyzed hydrolysis yields three primary degradation products: DP1, DP2, and DP3.[10][11] The shared presence of DP2 and DP3 in both acid and base hydrolysis suggests they are formed through the cleavage of common labile bonds.[11] The degradation kinetics under alkaline conditions have been shown to follow first-order kinetics.[9][13] A significant loss of 35% of Rivaroxaban was observed after 72 hours in 0.1 N NaOH.[10][12]

Oxidative Degradation

Rivaroxaban is unstable under oxidative stress.[3] Exposure to hydrogen peroxide (e.g., 0.05% H₂O₂ at 75°C for 24 hours) leads to the formation of multiple degradation products.[3] The thiophene ring and the morpholine moiety are potential sites for oxidation. The choice of a relatively low concentration of H₂O₂ is strategic; it allows for the controlled formation and subsequent identification of primary oxidation products without aggressively decomposing the entire molecule.

Thermal and Photolytic Degradation

In contrast to its hydrolytic and oxidative lability, Rivaroxaban demonstrates considerable stability under thermal and photolytic stress.[7][8]

-

Thermal Stability: Exposing solid Rivaroxaban to dry heat at temperatures up to 105°C for several days results in no significant degradation.[3][7][10]

-

Photostability: Similarly, exposure to UV light (254 nm) and direct sunlight for extended periods does not cause significant breakdown of the drug.[3][7][14]

This stability profile indicates that special precautions regarding temperature and light are likely not required during the manufacturing and storage of the drug substance itself, although the final drug product formulation may have different requirements.

Summary of Degradation Pathways

The following diagram illustrates the primary degradation pathways of Rivaroxaban based on forced degradation studies.

Caption: Major Degradation Pathways of (R)-Rivaroxaban.

Analytical Methodologies for Stability Assessment

The development of a validated, stability-indicating analytical method is paramount. Such a method must be able to accurately quantify the decrease in the active drug content while simultaneously separating it from all process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the stability analysis of Rivaroxaban.[15]

Table 1: Representative Stability-Indicating HPLC Method Parameters

| Parameter | Condition | Rationale & Source |

| Column | Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for separating Rivaroxaban from its more polar degradants.[3] |

| Mobile Phase | Acetonitrile and 25 mM Potassium Phosphate Monobasic buffer (pH 2.9) in a 30:70 (v/v) ratio | The acidic buffer ensures the ionization state of Rivaroxaban is controlled for consistent retention, while acetonitrile provides the necessary elution strength.[3][6] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times.[3] |

| Detection | UV at 249 nm | This wavelength corresponds to a UV absorbance maximum for Rivaroxaban, ensuring high sensitivity.[3][13][16] |

| Temperature | Ambient or 40 °C | The method demonstrates robustness at various temperatures, though controlled temperature (40°C) can improve peak shape and retention time reproducibility.[3][16] |

| Injection Volume | 15 µL | A typical injection volume for analytical HPLC.[3] |

| Retention Time | ~12.20 min | A well-resolved peak, indicating sufficient separation from early-eluting impurities and degradation products.[3][6] |

Protocol: Stability-Indicating RP-HPLC Analysis

-

Mobile Phase Preparation: Prepare 1L of 25 mM potassium phosphate monobasic. Adjust the pH to 2.9 using phosphoric acid. Filter through a 0.45 µm filter. Prepare the final mobile phase by mixing the buffer and acetonitrile in a 70:30 ratio and degas by sonication.[3][6]

-

Standard Solution Preparation: Accurately weigh and dissolve Rivaroxaban reference standard in a suitable diluent (e.g., Acetonitrile:Water 70:30) to obtain a stock solution (e.g., 1000 ppm). Further dilute to a working concentration (e.g., 700 ppm).[3][6]

-

Degraded Sample Preparation: Take an aliquot of the stressed sample. If acidic or basic, neutralize it with an equivalent amount of base or acid, respectively. Dilute the neutralized sample with the mobile phase to a final concentration within the method's linear range.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the standard and sample solutions.

-

Data Analysis: Confirm the system suitability (e.g., tailing factor < 1.5, theoretical plates > 2000). Identify the Rivaroxaban peak based on the retention time of the standard. Integrate all peaks and calculate the percentage of Rivaroxaban remaining and the percentage of each degradation product formed.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a cost-effective and high-throughput alternative for stability studies.[13]

Table 2: Validated HPTLC Method Parameters

| Parameter | Condition | Source |

| Stationary Phase | Precoated silica gel 60 F254 plates | Standard plates for normal-phase HPTLC.[13] |

| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Ammonia (3:5.5:1.5:0.1 v/v/v/v) | This combination provides good separation and a well-defined spot for Rivaroxaban.[7] |

| Detection | Densitometric scanning at 284 nm | Wavelength for sensitive detection of Rivaroxaban.[7] |

| Rf Value | ~0.57 | The retardation factor indicates good migration and separation from the solvent front and origin.[7] |

Implications for Drug Development and Quality Control

The stability profile of (R)-Rivaroxaban has direct and significant consequences for its development, formulation, and storage.

-

Formulation Strategy: Given its high susceptibility to hydrolysis, formulations must be designed to minimize exposure to moisture and control the micro-environmental pH. Excipient compatibility studies are critical to ensure that no components within the formulation catalyze acidic or basic degradation.

-

Manufacturing and Storage: While Rivaroxaban is stable to heat and light, its sensitivity to hydrolysis necessitates controlled humidity during manufacturing and storage in moisture-protective packaging.

-

Safety and Toxicity: Forced degradation studies are not just for stability; they inform safety. The degradation products of Rivaroxaban, particularly those from alkaline hydrolysis, have been shown to possess higher cytotoxic and genotoxic potential than the parent drug in in-vitro assays.[5][17] This underscores the critical importance of setting strict limits for these impurities in the final drug product.

-

Regulatory Compliance: A fully validated, stability-indicating method is a non-negotiable requirement for regulatory submissions. The data from forced degradation studies form the basis for this validation, demonstrating the method's specificity in the presence of all potential degradants.[3]

Conclusion

(R)-Rivaroxaban is a chemically stable molecule under thermal and photolytic conditions but exhibits significant degradation under hydrolytic (acidic and basic) and oxidative stress. The primary degradation pathways involve the cleavage of its amide and oxazolidinone moieties. This inherent instability mandates the use of robust, validated, stability-indicating methods, with RP-HPLC being the gold standard, to ensure the quality, safety, and efficacy of Rivaroxaban drug products. A thorough understanding of these degradation pathways is essential for scientists and professionals in drug development to formulate stable dosage forms, establish appropriate storage conditions, and maintain stringent quality control over this vital anticoagulant.

References

- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blog Details [chemicea.com]

- 5. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. japsonline.com [japsonline.com]

- 16. scielo.br [scielo.br]

- 17. db.cngb.org [db.cngb.org]

Methodological & Application

Application Note: Enantioselective Quantification of Rivaroxaban in Human Plasma by Chiral LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated method for the enantioselective quantification of Rivaroxaban and its R-enantiomer in human plasma. Rivaroxaban, marketed as the S-enantiomer, is a direct Factor Xa inhibitor widely used as an anticoagulant.[1][2][3] Monitoring the enantiomeric ratio in plasma is crucial during drug development and for therapeutic drug monitoring, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.[1] This protocol employs a liquid-liquid extraction (LLE) for sample preparation, followed by chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. The method described herein adheres to the principles outlined in the FDA's guidance on bioanalytical method validation, ensuring reliability and accuracy for research and clinical applications.[4][5][6]

Introduction: The Rationale for Chiral Separation

Rivaroxaban is a chiral molecule commercialized as the pure S-enantiomer.[1] In drug metabolism and safety studies, it is imperative to assess the potential for in vivo chiral inversion or the presence of the R-enantiomer as an impurity. Differences in the biological activity and pharmacokinetic properties of drug enantiomers can have significant clinical implications.[1] Therefore, a validated enantioselective bioanalytical method is essential for a comprehensive understanding of Rivaroxaban's disposition in the body.

The pharmacological action of Rivaroxaban involves the direct, selective, and reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[7][8] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[7][8] The pharmacokinetic profile of Rivaroxaban is characterized by rapid absorption, with peak plasma concentrations reached within 2-4 hours after oral administration.[7][9][10] The drug is metabolized in the liver by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) and through CYP-independent mechanisms.[3][11][12] Given these metabolic pathways, the potential for stereoselective metabolism underscores the need for an enantioselective quantification method.

This guide provides a step-by-step protocol for the enantioselective analysis of Rivaroxaban in plasma, designed for researchers, scientists, and drug development professionals.

Experimental Workflow

The overall workflow for the enantioselective quantification of Rivaroxaban in plasma is depicted below. This process begins with the collection of a plasma sample, followed by a robust extraction procedure to isolate the analytes, and concludes with instrumental analysis for separation and quantification.

Figure 1: Overall workflow for the enantioselective analysis of Rivaroxaban in plasma.

Materials and Reagents

Chemicals and Standards

-

Rivaroxaban (S-enantiomer) reference standard (≥98% purity)

-

Rivaroxaban R-enantiomer reference standard (≥98% purity)

-

Rivaroxaban-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Ultrapure water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., Chiralcel OD-H or Lux Cellulose-1)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Pipettes and general laboratory glassware

Detailed Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rivaroxaban (S-enantiomer), R-enantiomer, and Rivaroxaban-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the S- and R-enantiomer stock solutions in a 50:50 acetonitrile/water mixture to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rivaroxaban-d4 stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is optimized for high recovery and removal of plasma matrix components that could interfere with the analysis.

-

Sample Thawing: Thaw plasma samples and QC samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

-